N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a quinoline core structure with a methoxymethyl group at the 4-position, an oxo group at the 2-position, and a trifluoromethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin with an aryl methyl ketone in the presence of a base.
Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction using methoxymethyl chloride and a suitable base.
Formation of the Trifluoromethylbenzamide Moiety: The trifluoromethylbenzamide moiety can be synthesized through the reaction of 2-(trifluoromethyl)benzoic acid with an amine, followed by coupling with the quinoline core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.
Substitution: The methoxymethyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated quinoline derivatives.
Scientific Research Applications
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The specific pathways affected depend on the biological context, but may include signaling pathways involved in cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(Hydroxymethyl)-3-(trifluoromethyl)benzamide
- Benzamide, N-hydroxy-4-(trifluoromethyl)-
- N-hydroxy-4-(trifluoromethyl)benzamide
Uniqueness
N-(4-(methoxymethyl)-2-oxo-1,2-dihydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the quinoline core provides a versatile scaffold for further functionalization .
Properties
IUPAC Name |
N-[4-(methoxymethyl)-2-oxo-1H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O3/c1-27-10-11-8-17(25)24-16-9-12(6-7-13(11)16)23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-9H,10H2,1H3,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMYTHLOKXJBPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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